molecular formula C27H28Cl2N2O2 B4886291 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol

2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol

Cat. No.: B4886291
M. Wt: 483.4 g/mol
InChI Key: YURYHGXOPFVCRB-UHFFFAOYSA-N
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Description

2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including tert-butyl, chloro, hydroxy, and benzimidazolyl groups, which contribute to its diverse chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol involves several key steps:

    Preparation of 2,6-Ditert-butylphenol: This is achieved by alkylating phenol with isobutylene in the presence of sulfuric acid at elevated temperatures (around 70°C).

    Diazotization of 5-chloro-2-nitroaniline: The 5-chloro-2-nitroaniline is diazotized using hydrochloric acid and sodium nitrite at low temperatures (0-5°C).

    Coupling Reaction: The diazonium salt formed is then coupled with 2,6-Ditert-butylphenol in the presence of sodium hydroxide in methanol, maintaining the temperature at 0-5°C.

    Reduction: The coupled product is reduced using zinc powder in ethanol at 40-45°C to form the desired benzimidazole derivative.

    Purification: The crude product is purified by recrystallization from ethyl acetate[][1].

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinones.

    Reduction: The nitro group in intermediates can be reduced to amines.

    Substitution: The chloro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Zinc powder in ethanol or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and benzimidazole derivatives.

    Substitution: Various substituted phenols and benzimidazoles.

Scientific Research Applications

2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and benzimidazole groups play a crucial role in binding to active sites, inhibiting enzyme activity, and modulating biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its dual role as an antioxidant and enzyme inhibitor sets it apart from other similar compounds.

Properties

IUPAC Name

2,6-ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28Cl2N2O2/c1-26(2,3)19-13-17(14-20(24(19)33)27(4,5)6)31-22-9-7-16(29)12-21(22)30-25(31)18-11-15(28)8-10-23(18)32/h7-14,32-33H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURYHGXOPFVCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N2C3=C(C=C(C=C3)Cl)N=C2C4=C(C=CC(=C4)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
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2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
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2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Reactant of Route 4
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Reactant of Route 5
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2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol
Reactant of Route 6
2,6-Ditert-butyl-4-[5-chloro-2-(5-chloro-2-hydroxyphenyl)benzimidazol-1-yl]phenol

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